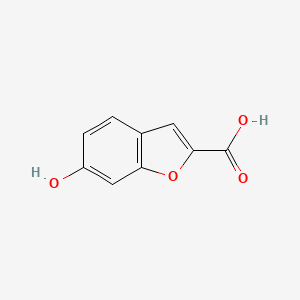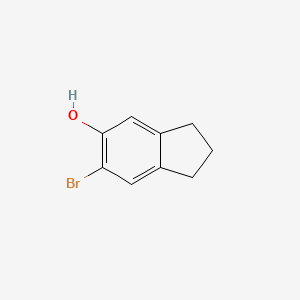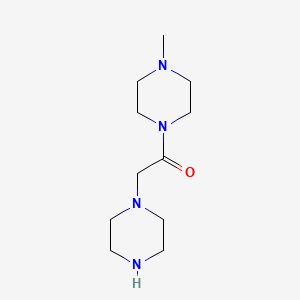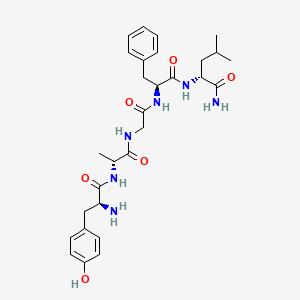
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate
概要
説明
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate, also known as Methyl dihydrojasmonate (MDJ), is a synthetic fragrance compound that has been widely used in the fragrance industry due to its floral, fruity, and woody odor. However, in recent years, MDJ has gained attention in the scientific community due to its potential applications in various fields, including biomedical research, agriculture, and environmental science.
科学的研究の応用
Chemical Synthesis and Reactivity
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate exhibits interesting reactivity in chemical synthesis. For instance, Koz’minykh et al. (2006) demonstrated that methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates can react with aromatic amines, leading to products of regioselective addition at the α-position of the activated exocyclic C=C bond (Koz’minykh et al., 2006). This highlights its potential as a building block in organic chemistry for synthesizing complex molecules.
Anticancer Activity
Research has shown that derivatives of 2,3-dihydro-1H-inden-1-one, a structurally related compound, exhibit anticancer activities. Karaburun et al. (2018) synthesized and studied the anticancer activity of certain 1H-inden-1-one substituted acetamide derivatives, suggesting potential therapeutic applications (Karaburun et al., 2018).
Photovoltaic Properties
The compound and its related derivatives have also been explored in the field of solar energy. Ali et al. (2020) designed new molecules based on 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene for enhancing photovoltaic properties. These molecules show potential in organic solar cell applications (Ali et al., 2020).
Corrosion Inhibition
In the field of materials science, derivatives of methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate have been studied as corrosion inhibitors. Elazhary et al. (2019) investigated the corrosion inhibition of related triazole derivatives in sulfuric acid solutions, demonstrating their effectiveness as mixed-type inhibitors (Elazhary et al., 2019).
Antimicrobial Activity
Compounds structurally similar to methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate have been evaluated for antimicrobial properties. For example, Swamy et al. (2019) synthesized inden-1-one derivatives and tested them against bacterial and fungal organisms, showing moderate to good antimicrobial activity (Swamy et al., 2019).
Molecular Structure Analysis
The molecular structure of methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate and its derivatives has been a subject of interest in crystallography. Studies like that of Li et al. (2015) have detailed the crystal structure of related compounds, which is essential for understanding their chemical properties and potential applications (Li et al., 2015).
将来の方向性
The future directions for research on “Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities . As with any chemical compound, it’s important to fully understand its properties and potential impacts on health and the environment.
特性
IUPAC Name |
methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)8-9-6-10-4-2-3-5-11(10)7-9/h2-5,9H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYDRDKUXNKSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555712 | |
| Record name | Methyl (2,3-dihydro-1H-inden-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate | |
CAS RN |
53273-37-3 | |
| Record name | Methyl (2,3-dihydro-1H-inden-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

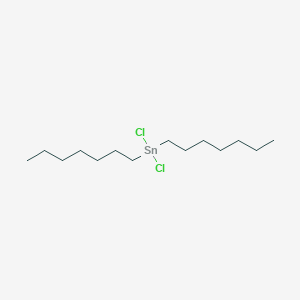

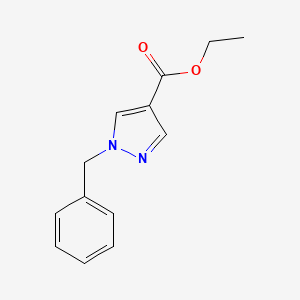
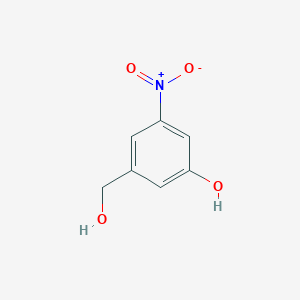



![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)
